molecular formula C24H31N3O6 B8248887 Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate

Cat. No.: B8248887
M. Wt: 457.5 g/mol
InChI Key: ICSKDAMMQZXHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is an organic compound with the molecular formula C24H31N3O6 and a molecular weight of 457.52 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate typically involves the reaction of benzyl chloroformate with tert-butyl propane-1,2,3-triyltricarbamate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl carbonate
  • Dibenzyl ether
  • Dibenzylamine

Uniqueness

Dibenzyl tert-butyl propane-1,2,3-triyltricarbamate is unique due to its specific structure, which combines the properties of benzyl groups and tert-butyl carbamate.

Properties

IUPAC Name

tert-butyl N-[1,3-bis(phenylmethoxycarbonylamino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-24(2,3)33-23(30)27-20(14-25-21(28)31-16-18-10-6-4-7-11-18)15-26-22(29)32-17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSKDAMMQZXHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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